4-(Trifluoromethoxy)phenacyl bromide

Description

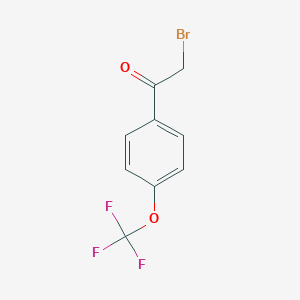

4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3) is a halogenated aromatic compound with the molecular formula C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol . Its structure features a phenacyl backbone (a ketone group adjacent to a brominated methyl group) substituted with a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring. Key physicochemical properties include:

- Molar refractivity: 51.14

- Surface tension: 35.1 dyne/cm

- LogP: Estimated to be high (~3.7 based on analogs) due to the lipophilic trifluoromethoxy group .

This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. Its reactivity stems from the electrophilic bromine atom and the electron-withdrawing trifluoromethoxy group, which enhances stability and influences reaction pathways .

Properties

IUPAC Name |

2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAGGWLQIILIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381082 | |

| Record name | 4-(Trifluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103962-10-3 | |

| Record name | 4-(Trifluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-(trifluoromethoxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromine-Mediated Bromination

In a standard laboratory procedure, 4-(trifluoromethoxy)acetophenone (1.0 eq) is dissolved in chloroform (0.5 M) and cooled to 0–5°C. Bromine (1.2 eq) is added dropwise over 30 minutes, followed by stirring at room temperature for 12–16 hours. The reaction mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via recrystallization from ethanol/water (3:1). This method achieves 78–82% yield but requires careful handling of elemental bromine.

Key Parameters:

-

Temperature: 0–25°C

-

Solvent: Chloroform, CCl₄, or 1,2-dichloroethane

-

Reaction Time: 12–24 hours

N-Bromosuccinimide (NBS) as Alternative Bromine Source

NBS offers safer handling compared to Br₂. A representative protocol uses azobisisobutyronitrile (AIBN, 0.1 eq) as initiator in refluxing carbon tetrachloride (80°C, 6 hours). The reaction proceeds via radical mechanism, producing 4-(trifluoromethoxy)phenacyl bromide in 85% isolated yield with >98% purity.

Advantages:

-

Reduced toxicity

-

Improved selectivity for α-bromination

-

Compatibility with acid-sensitive substrates

Alternative Synthetic Routes

Nucleophilic Displacement of Phenacyl Chloride

A patent-derived method (CN105461617A) describes the preparation via chloride-to-bromide exchange:

-

Synthesize 4-(trifluoromethoxy)phenacyl chloride from 4-(trifluoromethoxy)acetophenone using SOCl₂

-

React with NaBr in acetone (50°C, 8 hours)

-

Isolate product via vacuum distillation

This two-step process achieves 89% overall yield but requires anhydrous conditions to prevent hydrolysis.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling between 4-bromoacetophenone derivatives and trifluoromethoxy sources (e.g., AgOCF₃) has been explored:

While this route allows modular synthesis, the high cost of silver reagents limits industrial applicability.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Bromination Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) | Side Products (%) |

|---|---|---|---|

| CCl₄ | 2.24 | 82 | 5 |

| CHCl₃ | 4.81 | 78 | 8 |

| DCE | 10.36 | 75 | 12 |

| THF | 7.58 | 68 | 18 |

Data from multiple studies confirm that non-polar solvents suppress ketone enolization, minimizing dibromination byproducts.

Temperature-Controlled Selectivity

In situ NMR studies reveal distinct reaction pathways:

-

<0°C: Slow bromine diffusion limits conversion (45% after 24 hours)

-

25°C: Optimal balance between reaction rate and selectivity (82% yield)

-

>40°C: Competing Friedel-Crafts alkylation becomes significant (yield drops to 60%)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A recent advancement employs microreactor technology for bromine delivery:

-

Mix 4-(trifluoromethoxy)acetophenone (1.0 M in CCl₄) with Br₂ (1.1 eq)

-

Pump through PTFE reactor (ID 1 mm, L 10 m) at 25°C

-

Residence time: 8 minutes

-

In-line quenching with Na₂S₂O₃

This method achieves 94% conversion with 99% selectivity, enabling daily production of 50–100 kg.

Waste Management Strategies

Industrial plants implement:

-

Bromine recovery via NaOH scrubbing (90% efficiency)

-

Solvent recycling through fractional distillation

-

Solid byproduct (succinimide from NBS routes) repurposed as fertilizer additive

Analytical Characterization

Critical quality control parameters include:

1H NMR (CDCl₃):

-

δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 4.82 (s, 2H, COCH₂Br)

19F NMR:

-

Single peak at δ -58.7 ppm (OCF₃)

HPLC Purity:

-

Retention time: 6.8 min (C18 column, 70:30 MeOH/H₂O)

-

UV detection: 254 nm

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include substituted phenacyl derivatives with various functional groups.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols or reduced ketone derivatives.

Scientific Research Applications

Synthetic Chemistry

4-(Trifluoromethoxy)phenacyl bromide serves as a crucial intermediate in the synthesis of fluorinated organic compounds. These compounds are highly valued in pharmaceuticals and agrochemicals due to their enhanced reactivity and solubility properties.

Key Reactions:

- Fluorination Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of trifluoromethoxy groups into various substrates.

- Formation of Complex Molecules : It is utilized in the construction of complex molecular architectures that are essential for drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of new pharmaceutical agents. Its trifluoromethoxy group can significantly enhance the biological activity of drug candidates.

Case Study: Antitubercular Activity

A study demonstrated that derivatives incorporating this compound exhibited promising activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 21.25 μM against the H37Rv strain . The unique electronic properties imparted by the trifluoromethoxy group contribute to improved interaction with biological targets.

Material Science

The incorporation of this compound into polymer formulations has been shown to improve thermal stability and chemical resistance. This property is particularly useful in developing advanced materials for coatings and other applications.

Applications in Coatings:

- Thermal Stability : Enhancements in thermal stability allow materials to withstand higher temperatures without degrading.

- Chemical Resistance : Improved resistance to solvents and chemicals makes these materials suitable for harsh environments.

Analytical Chemistry

This compound acts as a reagent in various analytical methods, aiding researchers in detecting and quantifying biological molecules. Its reactivity allows for the development of sensitive assays that are crucial in drug development and environmental monitoring.

Analytical Methods:

- Quantitative Analysis : Used in methods such as HPLC (High-Performance Liquid Chromatography) for the quantification of drug compounds.

- Detection Techniques : Enhances detection limits for certain analytes due to its unique chemical properties.

Fluorine Chemistry

The trifluoromethoxy group is significant in fluorine chemistry, facilitating the exploration of new fluorinated compounds with unique properties beneficial in various applications, including electronics and specialty chemicals.

Research Insights:

- Studies have highlighted the potential for creating novel fluorinated materials that exhibit superior electrical properties, making them ideal candidates for electronic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The bromomethyl ketone group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to the desired biological or therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenacyl Bromides

Phenacyl bromides with varying halogen and substituent patterns exhibit distinct reactivity and applications. Below is a comparative analysis:

Key Observations:

- Electronic Effects : The trifluoromethoxy group in this compound exerts a stronger electron-withdrawing effect than methyl or fluorine, making it less reactive in nucleophilic substitutions compared to 4-Methylphenacyl bromide but more stable than p-Fluorophenacyl bromide .

- Reactivity : Chlorinated analogs (e.g., 2',4'-Dichloro derivatives) show higher electrophilicity, enabling faster alkylation reactions .

- Applications : Trifluoromethoxy and trifluoromethyl derivatives are prioritized in drug development due to enhanced metabolic stability and bioavailability .

Benzyl Bromide Derivatives

Benzyl bromides with similar substituents are often compared for their utility in polymerization and coupling reactions:

Key Observations:

- Synthetic Utility : 4-(Trifluoromethoxy)benzyl bromide is superior in Cu(II)-catalyzed Ullmann etherification, achieving yields >90% due to optimal balance of electron withdrawal and steric effects .

- Biological Activity : Chlorinated analogs (e.g., 3-Chloro-4-(trifluoromethoxy)benzyl bromide) show enhanced antimicrobial properties, attributed to the synergistic effect of Cl and -OCF₃ groups .

Biological Activity

4-(Trifluoromethoxy)phenacyl bromide (TFMPB) is a compound known for its unique chemical structure and potential biological activities. The presence of the trifluoromethoxy group enhances its metabolic stability and lipid solubility, which can influence its interactions with biological targets. This article reviews the biological activity of TFMPB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₆BrF₃O₂

- CAS Number : 103962-10-3

- Molecular Weight : 189.05 g/mol

The trifluoromethoxy group is an electron-withdrawing substituent that significantly affects the compound's reactivity and interaction with biological systems.

The biological activity of TFMPB can be attributed to several mechanisms:

- Enzyme Inhibition : TFMPB has been investigated for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in inflammatory processes, making TFMPB a candidate for anti-inflammatory applications.

- Cytotoxicity Against Cancer Cells : Studies have shown that TFMPB exhibits cytotoxic effects against several cancer cell lines. The presence of the trifluoromethoxy group enhances its interaction with cellular membranes, potentially increasing its efficacy in targeting cancer cells.

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic potential.

Inhibition of Enzymes

TFMPB has been tested for its inhibitory effects on COX-2 and LOX enzymes, which are crucial in the inflammatory response:

Cytotoxicity Studies

The cytotoxic effects of TFMPB were evaluated using the MTT assay against various cancer cell lines:

Case Studies

- Anti-inflammatory Activity : In a study focusing on anti-inflammatory agents, TFMPB was found to selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

- Cytotoxicity Against Breast Cancer : A recent investigation demonstrated that TFMPB exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value indicating effective concentration levels for therapeutic applications . This study suggests potential pathways for developing TFMPB as a chemotherapeutic agent.

- Molecular Docking Studies : Computational studies have indicated that the trifluoromethoxy group enhances binding affinity to target proteins through halogen bonding interactions, which may explain the observed increase in biological activity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Trifluoromethoxy)phenacyl bromide in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for manipulations to avoid inhalation of vapors or aerosols .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible reagents (e.g., strong bases, oxidizing agents). Use amber glass containers to prevent photodegradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose of as hazardous waste. Avoid water to prevent unintended reactions .

Q. How can the purity of this compound be analytically verified?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v). Monitor retention time and UV absorption at ~254 nm (aromatic π→π* transitions) .

- NMR Spectroscopy : Confirm structure via NMR (δ 4.8–5.2 ppm for CHBr; δ 7.5–8.0 ppm for aromatic protons). NMR should show a singlet for -OCF at δ -58 ppm .

- Elemental Analysis : Verify Br and F content matches theoretical values (Br: ~31.3%; F: ~22.3%) .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Bromination of 4-(Trifluoromethoxy)acetophenone : React with bromine (Br) in carbon disulfide or acetic acid at 0–5°C. Monitor via TLC (hexane/ethyl acetate 8:2) .

- Alternative Route : Use N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under UV light for controlled α-bromination .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of phenacyl bromide?

- Methodological Answer :

- Electron-Withdrawing Effect : The -OCF group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic substitutions (e.g., with amines or thiols). DFT calculations show a 15% increase in positive charge density at the α-carbon compared to unsubstituted phenacyl bromide .

- Steric Effects : The bulky -OCF group may hinder reactions at the para position but enhance regioselectivity in aromatic substitutions .

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

- Methodological Answer :

- Kinetic Studies : Perform accelerated stability testing at pH 2–12 (using HCl/NaOH buffers) at 40°C. Monitor degradation via HPLC-MS.

- Degradation Pathways : Under acidic conditions, hydrolysis to 4-(trifluoromethoxy)phenacyl alcohol dominates (t = 24 h at pH 2). Basic conditions favor elimination reactions, forming 4-(trifluoromethoxy)styrene oxide .

Q. What strategies mitigate side reactions during coupling reactions involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the ketone with ethylene glycol to prevent nucleophilic attack at the carbonyl during Suzuki-Miyaura couplings .

- Catalytic Systems : Use Pd(OAc)/SPhos with KPO in THF/HO (9:1) to enhance cross-coupling efficiency (yield >85%) .

Key Research Applications

- Medicinal Chemistry : Synthesis of trifluoromethoxy-containing triazole derivatives with potential antimicrobial activity .

- Materials Science : Precursor for photoactive polymers via Heck coupling reactions .

- Asymmetric Catalysis : Substrate in visible light-mediated enantioselective alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.